Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate
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Overview
Description
Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a chemical compound with the molecular formula C13H24N2O3. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine precursor. One common method includes the use of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as an intermediate . The reaction conditions often involve the use of organic solvents such as dimethylformamide and catalysts to facilitate the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic compounds .
Scientific Research Applications
Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of spirocyclic frameworks.
Biological Studies: Researchers use this compound to study the interactions of spirocyclic structures with biological targets, providing insights into their potential biological activities.
Industrial Applications:
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow the compound to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the ring system.
Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Another related compound with a hydroxyl group, which may influence its reactivity and biological activity.
Uniqueness
Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
IUPAC Name |
tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-13(17-9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUKKOFVWISMOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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